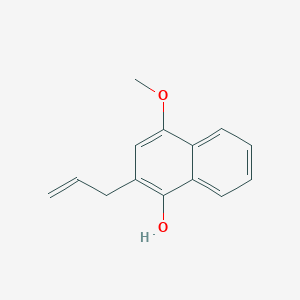
1,5-Dichloro-2-isocyanato-4-methylbenzene
Descripción general
Descripción
1,5-Dichloro-2-isocyanato-4-methylbenzene is an organic compound with the molecular formula C8H5Cl2NO. It is a derivative of phenyl isocyanate, where two chlorine atoms and one methyl group are substituted on the benzene ring. This compound is known for its reactivity and is used in various chemical synthesis processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,5-Dichloro-2-isocyanato-4-methylbenzene can be synthesized through several methods. One common method involves the reaction of 2,4-dichloro-5-methylphenylamine with phosgene (COCl2) under controlled conditions. The reaction typically takes place in an inert solvent such as dichloromethane, and the temperature is maintained at a low level to prevent decomposition .
Industrial Production Methods
Industrial production of 2,4-dichloro-5-methylphenyl isocyanate often involves large-scale phosgenation processes. The amine precursor is reacted with phosgene in a continuous flow reactor, ensuring efficient conversion and high yield. Safety measures are crucial due to the toxic nature of phosgene .
Análisis De Reacciones Químicas
Types of Reactions
1,5-Dichloro-2-isocyanato-4-methylbenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles such as amines and alcohols to form ureas and carbamates.
Hydrolysis: Reacts with water to form 2,4-dichloro-5-methylphenylamine and carbon dioxide.
Addition Reactions: Can react with compounds containing active hydrogen atoms, such as alcohols and amines.
Common Reagents and Conditions
Amines: Reacts with primary and secondary amines to form ureas.
Alcohols: Reacts with alcohols to form carbamates.
Major Products Formed
Ureas: Formed from reactions with amines.
Carbamates: Formed from reactions with alcohols.
Amines: Formed from hydrolysis.
Aplicaciones Científicas De Investigación
1,5-Dichloro-2-isocyanato-4-methylbenzene is used in various scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of ureas and carbamates.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for potential use in drug development and as a reagent in pharmaceutical synthesis.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,4-dichloro-5-methylphenyl isocyanate involves its reactivity with nucleophiles. The isocyanate group (-N=C=O) is highly electrophilic and reacts readily with nucleophiles such as amines and alcohols. This reactivity is exploited in various chemical synthesis processes, where the compound acts as an intermediate in the formation of more complex molecules .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-5-methylphenyl isocyanate: Similar structure but with one chlorine atom.
Methylene diphenyl diisocyanate (MDI): Used in the production of polyurethanes.
Toluene diisocyanate (TDI): Another isocyanate used in polyurethane production.
Uniqueness
1,5-Dichloro-2-isocyanato-4-methylbenzene is unique due to the presence of two chlorine atoms and a methyl group on the benzene ring, which imparts specific reactivity and properties. This makes it particularly useful in certain synthetic applications where other isocyanates may not be as effective .
Propiedades
Fórmula molecular |
C8H5Cl2NO |
|---|---|
Peso molecular |
202.03 g/mol |
Nombre IUPAC |
1,5-dichloro-2-isocyanato-4-methylbenzene |
InChI |
InChI=1S/C8H5Cl2NO/c1-5-2-8(11-4-12)7(10)3-6(5)9/h2-3H,1H3 |
Clave InChI |
AQJNQVHWUAXGPZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1Cl)Cl)N=C=O |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-[(5,6-Dichloro-1H-benzimidazol-2-yl)sulfanyl]furan-2-carbaldehyde](/img/structure/B8528112.png)




![5-Chloro-2-[(2-ethoxyethyl)thio]benzothiazole](/img/structure/B8528146.png)
![Methanesulfonamide,n-[3-[(4-chloro-2,3-dihydro-7-iodo-1-oxo-1h-isoindol-5-yl)oxy]propyl]-](/img/structure/B8528151.png)
![5-Chloro[1,3]oxazolo[4,5-h]quinoline-2-carbonitrile](/img/structure/B8528153.png)



![1h-Pyrrolo[2,3-c]pyridine-5-carboxylic acid,1-[(2,4-difluorophenyl)methyl]-3-[(phenylthio)methyl]-,methyl ester](/img/structure/B8528193.png)


